3'-Chloro-3-(2,6-dimethylphenyl)-5'-fluoropropiophenone
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Overview
Description
3’-Chloro-3-(2,6-dimethylphenyl)-5’-fluoropropiophenone is an organic compound with the molecular formula C17H17ClO. It is a derivative of propiophenone, characterized by the presence of chloro, dimethylphenyl, and fluorine substituents on the aromatic ring. This compound is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-3-(2,6-dimethylphenyl)-5’-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-3-(2,6-dimethylphenyl)-5’-fluoropropiophenone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
3’-Chloro-3-(2,6-dimethylphenyl)-5’-fluoropropiophenone is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 3’-Chloro-3-(2,6-dimethylphenyl)-5’-fluoropropiophenone is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3’-Chloro-3-(2,6-dimethylphenyl)propiophenone
- 3’-Fluoro-3-(2,6-dimethylphenyl)propiophenone
- 3’-Chloro-3-(2,6-dimethylphenyl)-4’-fluoropropiophenone
Uniqueness
3’-Chloro-3-(2,6-dimethylphenyl)-5’-fluoropropiophenone is unique due to the specific positioning of the chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(3-chloro-5-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-11-4-3-5-12(2)16(11)6-7-17(20)13-8-14(18)10-15(19)9-13/h3-5,8-10H,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYLRAHZWOZUGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=CC(=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644806 |
Source
|
Record name | 1-(3-Chloro-5-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-14-1 |
Source
|
Record name | 1-(3-Chloro-5-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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